molecular formula C27H31NO4S2 B11599487 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11599487
M. Wt: 497.7 g/mol
InChI Key: ASSLBUKUFWCBLD-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a methylthiophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the hexahydroquinoline core.

    Introduction of Substituents: The methoxyphenyl and methylthiophenyl groups are introduced through substitution reactions.

    Final Coupling: The ethylsulfanyl group is attached to the quinoline core through a coupling reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives. These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

  • 7-(3-Methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(3-Methoxyphenyl)-1-(5-methylthiophen-2-yl)ethan-1-amine

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H31NO4S2

Molecular Weight

497.7 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H31NO4S2/c1-5-33-12-11-32-27(30)24-17(3)28-21-14-19(18-7-6-8-20(13-18)31-4)15-22(29)25(21)26(24)23-10-9-16(2)34-23/h6-10,13,19,26,28H,5,11-12,14-15H2,1-4H3

InChI Key

ASSLBUKUFWCBLD-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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